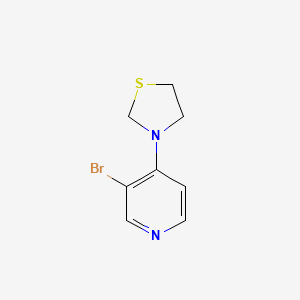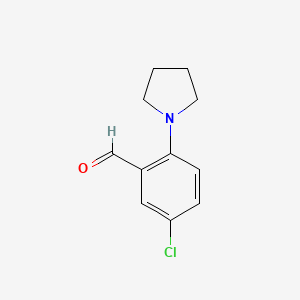
5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde
Overview
Description
“5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
Pyrrolidine compounds can undergo various chemical reactions . For instance, pyrrolidine-2,5-dione is a versatile scaffold that can be prepared through the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .Scientific Research Applications
1. Synthesis of Quinazolinones
5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde is used as an intermediate in the synthesis of 2-aryl substituted 6-pyrrolidino-4(3H)-quinazolinones. The process involves multiple steps starting from 5-chloro-2-nitrobenzoic acid, with the key cyclisation-dehydrogenation step showing a strong dependency on the substituent's position on the aromatic ring of the benzaldehyde used (López et al., 2000).
2. Molecular Structure Studies
The compound is utilized in molecular structure studies. For instance, the structure of (E)-ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate, prepared using 5-chloro-2-(pyrrolidin-1-yl)benzaldehyde, has been analyzed, revealing its conformation and crystal interactions. This has implications for understanding the molecule's behavior in various environments (Yapo et al., 2010).
3. Synthesis of Benzaldehyde Derivatives
The synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, is an important process for creating intermediates for small molecule anticancer drugs. This synthesis, which involves acetal, nucleophilic, and hydrolysis reactions, highlights the role of 5-chloro-2-(pyrrolidin-1-yl)benzaldehyde in producing medically significant compounds (Zhang et al., 2018).
4. Pharmaceutical Compound Synthesis
5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde is involved in synthesizing pharmaceutical compounds with potential antibacterial properties. For instance, new pyridine analogs synthesized using this compound were tested against different gram-positive and gram-negative bacteria, showing promising inhibitory activity (Patel & Patel, 2012).
Safety and Hazards
The safety data sheet for a similar compound, “(Pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The future directions for “5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the study of the binding conformation of related compounds and the influence of steric factors on biological activity .
properties
IUPAC Name |
5-chloro-2-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-3-4-11(9(7-10)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLSYBXRCHBHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

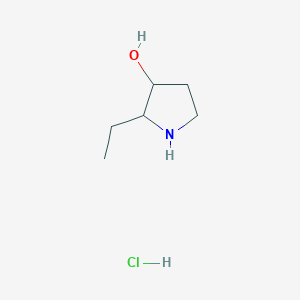
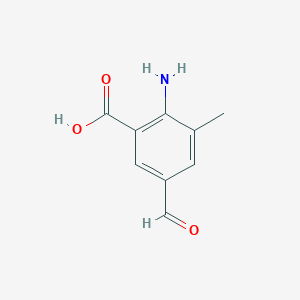
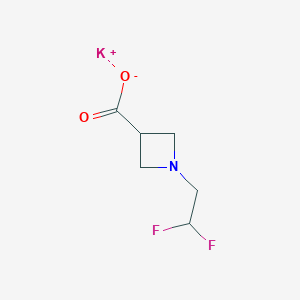
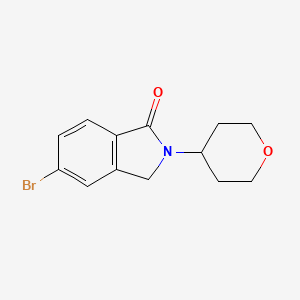


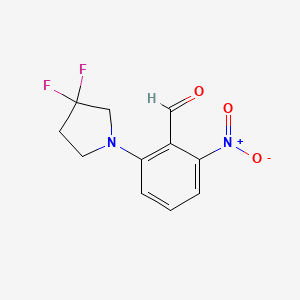

![5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1407875.png)

